gamma-Thiomethyl glutamate

Descripción

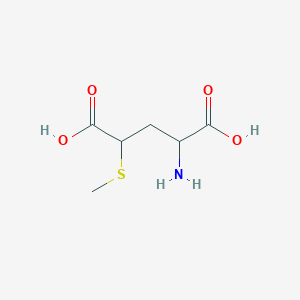

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11NO4S |

|---|---|

Peso molecular |

193.22 g/mol |

Nombre IUPAC |

2-amino-4-methylsulfanylpentanedioic acid |

InChI |

InChI=1S/C6H11NO4S/c1-12-4(6(10)11)2-3(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11) |

Clave InChI |

LBNSWLUTRJJRJP-UHFFFAOYSA-N |

SMILES |

CSC(CC(C(=O)O)N)C(=O)O |

SMILES canónico |

CSC(CC(C(=O)O)N)C(=O)O |

Origen del producto |

United States |

Enzymology and Biochemical Mechanisms of Gamma Thiomethyl Glutamate Interactions

Substrate Specificity and Kinetic Parameters of Enzymes Acting on Gamma-Thiomethyl Glutamate (B1630785)

Gamma-thiomethyl-L-glutamate serves as a substrate for certain glutaminases, which are enzymes that typically catalyze the hydrolysis of L-glutamine to L-glutamate and ammonia (B1221849). academicjournals.org The interaction of these enzymes with the thioester analog provides insights into their catalytic mechanisms and substrate binding requirements.

Studies on glutaminase (B10826351) from Escherichia coli have demonstrated its ability to hydrolyze gamma-thiomethyl-L-glutamate. The enzymatic reaction involves the cleavage of the thioester bond, paralleling the hydrolysis of the amide bond in glutamine and the ester bond in gamma-methyl-L-glutamate. A key finding is that the ratio of the rates of hydrolysis (reaction with water) to hydroxylaminolysis (reaction with hydroxylamine) is consistent across these different substrates (acid, amide, ester, and thioester). This suggests that the hydrolysis of all these substrates proceeds through a common intermediate, and the formation of this intermediate is the rate-limiting step in the catalytic cycle. researchgate.net

The kinetic behavior of E. coli glutaminase indicates that all substrates bind to the same ionic form of the enzyme. The catalytic rate constant (kcat) is constant over a pH range of 3.5 to 5.6. However, above pH 5.3, the Michaelis constant (Km) values increase significantly, leading to a decrease in enzyme activity. researchgate.net The hydrolysis rates for several substrates, including gamma-methyl glutamate, were found to be 1.1 to 1.5 times faster in H₂O compared to D₂O, providing further information on the reaction mechanism. researchgate.net

Table 1: Relative Rates of Hydrolysis and Hydroxylaminolysis for E. coli Glutaminase Substrates

| Substrate | Concentration (M) | Rate of Hydrolysis (relative) | Rate of Hydroxylaminolysis (relative) |

|---|---|---|---|

| L-Glutamine | 0.08 | 1.00 | 1.00 |

| γ-Methyl L-glutamate | 0.25 | 0.85 | 0.88 |

| γ-Thiomethyl L-glutamate | 0.20 | 0.75 | 0.76 |

Data adapted from studies on E. coli glutaminase, illustrating the comparable partitioning between hydrolysis and hydroxylaminolysis for different substrate types. researchgate.net

L-glutaminase plays a crucial role in cellular metabolism across various organisms, including bacteria, plants, and animals, by catalyzing the deamidation of L-glutamine. academicjournals.org Its applications extend to the food industry as a flavor enhancer and to the medical field. academicjournals.orgjmbfs.org The ability of glutaminase to process gamma-thiomethyl glutamate underscores the enzyme's active site flexibility.

This compound and its analogs are also recognized by various amino acid synthetases and ligases, often acting as inhibitors or alternative substrates. These enzymes are crucial for peptide and amino acid biosynthesis.

γ-Glutamylcysteine Synthetase: This enzyme, which catalyzes the first step in glutathione (B108866) synthesis, has a thiol group near its glutamate-binding site. While not a significant substrate, γ-methylene glutamate, an analog of glutamate, acts as a competitive inhibitor with respect to glutamate. nih.gov Inactivation of the enzyme has been observed with the D-isomer of γ-methylene glutamate, but not the L-isomer, indicating stereospecificity. This inactivation is dependent on the presence of Mg²⁺ or Mn²⁺ and involves the reaction of the analog with an active site thiol group. nih.gov

Folylpoly-γ-glutamate Synthetase (FPGS): This ATP-dependent ligase is responsible for the polyglutamylation of folates and antifolate drugs. researchgate.net Inhibitors of FPGS are considered potential anticancer agents. The design of FPGS inhibitors has involved incorporating glutamate analogs into peptide structures. researchgate.net The S1' pocket of the enzyme is optimized for binding glutamate and glutamate-like residues. nih.gov

Glutamine Synthetase (GS): GS is a key enzyme in nitrogen metabolism, catalyzing the synthesis of glutamine from glutamate and ammonia. researchgate.net Methionine sulfoximine (B86345) (MSO) is a well-known inhibitor of GS. nih.gov The development of inhibitors for GS-like enzymes has explored modifying the MSO scaffold to target specific enzymes involved in the metabolism of amine-containing substances. nih.gov

Glutamate Carboxypeptidase II (GCPII): This enzyme hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. nih.gov The S1' pocket of GCPII preferentially binds glutamate or glutamate-like moieties, making it a target for inhibitors designed with a C-terminal glutamate or its analog. nih.gov Urea-based inhibitors, for example, have been designed to interact with both the S1 and S1' sites of the enzyme. nih.gov

Table 2: Examples of Amino Acid Synthetases and Ligases Interacting with Glutamate Analogs

| Enzyme | Function | Interaction with Glutamate Analog |

|---|---|---|

| γ-Glutamylcysteine Synthetase | Glutathione synthesis | Competitive inhibition by γ-methylene glutamate nih.gov |

| Folylpoly-γ-glutamate Synthetase (FPGS) | Folate polyglutamylation | Inhibition by glutamate-containing pseudopeptides researchgate.net |

| Glutamine Synthetase (GS) | Glutamine synthesis | Inhibition by analogs like methionine sulfoximine nih.gov |

| Glutamate Carboxypeptidase II (GCPII) | NAAG hydrolysis | Inhibition by urea-based inhibitors with glutamate-like moieties nih.gov |

Interactions with L-Glutaminase and Related Amidases

Role of this compound as an Enzyme Inhibitor or Modulator

One common mechanism of inhibition is competitive inhibition , where the analog binds to the active site of the enzyme, preventing the binding of the natural substrate. For instance, γ-methylene glutamate, a structural analog of glutamate, competitively inhibits γ-glutamylcysteine synthetase with respect to glutamate. nih.gov

Another mechanism is irreversible inhibition or inactivation , where the inhibitor forms a covalent bond with a residue in the enzyme's active site. This is often seen with "mechanism-based inhibitors" or "suicide substrates," which are unreactive until they are catalytically converted into a reactive species by the target enzyme. The inactivation of γ-glutamylcysteine synthetase by the D-isomer of γ-methylene glutamate involves the reaction of the analog with an active site thiol group, leading to a covalently modified, inactive enzyme. nih.gov

The design of specific inhibitors often leverages these mechanisms. For example, phosphonate, phosphinate, thiol-based, and urea-glutamate based inhibitors have been developed to target enzymes like glutamate carboxypeptidase II (GCPII). google.com These inhibitors are designed to interact with key residues in the active site, including those that bind the glutamate moiety of the natural substrate. nih.gov

The interaction between enzymes and their substrates or inhibitors is highly dependent on stereochemistry. Enzymes are chiral molecules and can distinguish between different stereoisomers of a ligand.

A clear example of this stereospecificity is seen in the interaction of γ-glutamylcysteine synthetase with γ-methylene glutamate. Only the D-isomer of this glutamate analog leads to substantial inactivation of the enzyme, while the L-isomer does not. nih.gov This indicates that the precise three-dimensional arrangement of atoms in the D-isomer allows it to fit into the active site in a way that facilitates the chemical reaction leading to inactivation.

Similarly, the substrate specificity of L-glutaminases often shows a strong preference for the L-enantiomer of glutamine over the D-enantiomer. academicjournals.org This preference is dictated by the specific arrangement of binding pockets and catalytic residues in the enzyme's active site, which are optimized to interact with the L-amino acid.

The development of potent enzyme inhibitors also relies heavily on stereochemical considerations. For example, in the synthesis of phosphinic acid phosphapeptides as inhibitors of folylpoly-γ-glutamyl synthetase, the stereochemistry at the phosphorus center and the amino acid residues is critical for achieving high inhibitory potency. researchgate.net The design and synthesis of these inhibitors often involve stereoselective reactions to obtain the desired enantiomer.

Mechanisms of Enzyme Inactivation by Thiomethylated Analogs

Enzymatic Transfer and Cleavage of the Thiomethyl Moiety

The thiomethyl group (-SCH₃) can be enzymatically transferred or cleaved in various metabolic pathways. While direct evidence for the enzymatic transfer and cleavage of the thiomethyl moiety from this compound itself is limited in the searched literature, related enzymatic processes involving S-methylation and C-S bond cleavage provide a basis for understanding these potential reactions.

S-Methylation: The transfer of a methyl group to a sulfur atom is a common biological reaction, often catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. acs.org For instance, in the biosynthesis of thiocoraline, the enzyme TioN, which has both S-methyltransferase and amino acid adenylation domains, is responsible for the S-methylation of a cysteine unit. acs.org Radical SAM enzymes represent another class of enzymes that can catalyze methylation reactions, sometimes involving complex radical-based mechanisms. acs.org

C-S Bond Cleavage: Enzymes known as C-S lyases can catalyze the cleavage of carbon-sulfur bonds. For example, in the methionine salvage pathway, enzymes are involved in processing methylthioadenosine. researchgate.net Pyridoxal 5'-phosphate (PLP)-dependent enzymes are also known to be involved in reactions that can lead to C-S bond cleavage, often as part of a larger catalytic cycle involving amino acid transformations. beilstein-institut.de

γ-Glutamyl Transfer and Cleavage: The γ-glutamyl group of glutathione and its S-conjugates is cleaved by γ-glutamyltransferase (GGT). nih.gov This enzyme can transfer the γ-glutamyl moiety to an acceptor molecule (transpeptidation) or hydrolyze it. nih.gov While this concerns the glutamyl part rather than the thiomethyl group, it highlights the enzymatic machinery available for processing modified glutamate structures.

In the biosynthesis of some natural products, complex enzymatic cascades are involved in the formation and modification of thia-amino acids. For example, the biosynthesis of 3-thiahomoleucine involves S-methylation and subsequent modifications on a carrier peptide. pnas.org These pathways demonstrate the diverse enzymatic strategies that nature employs to manipulate sulfur-containing amino acid analogs.

Structural Biology of Enzymes Bound to this compound (Computational and Experimental Approaches)

The three-dimensional atomic arrangement of an enzyme in complex with a ligand is crucial for understanding the molecular basis of its specificity and catalytic mechanism. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary experimental methods for elucidating these structures. wikipedia.org Complementing these are computational approaches, including molecular docking and molecular dynamics simulations, which predict and analyze the binding modes and energetics of enzyme-ligand interactions. uni-halle.de

While crystal structures featuring this compound itself are not prominently documented in the Protein Data Bank (PDB), structural data from enzymes bound to closely related analogs, particularly those containing a thiomethyl group and a glutamate scaffold, provide critical insights. These studies reveal the precise interactions within the active site and the conformational changes the enzyme may undergo to accommodate the ligand.

Experimental Findings from X-ray Crystallography

X-ray crystallography is a powerful technique that provides high-resolution static snapshots of macromolecules, allowing for the detailed mapping of atomic positions and interactions between an enzyme and a bound ligand. mdpi.com Analysis of enzymes that bind glutamate derivatives or compounds with thiomethyl groups offers a strong foundation for understanding the potential interactions of this compound.

A pivotal example comes from the study of human glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase), a key enzyme in the de novo purine (B94841) biosynthesis pathway. Researchers have determined the crystal structures of GAR Tfase in complex with two diastereomers of a potent inhibitor, methylthio-DDACTHF, which contains both a thiomethyl group and a glutamate tail. nih.gov

Key findings from this research include:

Novel Binding Mode: The structural analysis revealed a unique binding orientation for these inhibitors. The lipophilic thiomethyl group penetrates into a hydrophobic cleft within the folate-binding site, a region partially occupied by the benzoyl glutamate ring of the inhibitor. nih.gov

Hydrophobic Interactions: The sulfur atom of the thiomethyl moiety is positioned deep within this hydrophobic pocket, suggesting that this interaction contributes significantly to the binding affinity. This finding highlights the importance of the thiomethyl group for potent inhibition. nih.gov

High Resolution: The crystal structures were resolved to a high degree, providing a clear picture of the atomic interactions between the inhibitors and the enzyme's active site residues. nih.gov

Another relevant enzyme is human gamma-glutamyl transpeptidase 1 (hGGT1), which is responsible for cleaving the gamma-glutamyl bond of glutathione and other compounds. rcsb.orgnih.gov While a structure with this compound is unavailable, the crystal structure of hGGT1 with its product, glutamate, has been solved. rcsb.orgnih.gov This structure shows the conformation of the active site after catalysis and reveals the key residues that recognize the gamma-glutamyl moiety. The binding of glutamate involves specific interactions that stabilize the ligand in the active site, providing a template for how analogs like this compound might be accommodated. nih.gov

The table below summarizes key crystallographic data for enzymes in complex with glutamate or thiomethyl-containing analogs.

| PDB ID | Enzyme Name | Bound Ligand (Analog) | Resolution (Å) |

| 4Z9O | Human gamma-Glutamyl Transpeptidase 1 (hGGT1) | Glutamate | 1.80 |

| 4CKK | Human Glycinamide Ribonucleotide Transformylase (hGAR Tfase) | 10R-methylthio-DDACTHF | 1.85 |

| 4CKJ | Human Glycinamide Ribonucleotide Transformylase (hGAR Tfase) | 10S-methylthio-DDACTHF | 1.80 |

This table is based on data from the referenced studies and is provided for illustrative purposes. nih.govrcsb.org

Computational and Simulation-Based Approaches

Computational methods are indispensable for complementing experimental data and exploring dynamic aspects of enzyme-ligand interactions. Molecular docking and molecular dynamics (MD) simulations can predict the binding pose of a ligand within an enzyme's active site and analyze the stability and conformational dynamics of the resulting complex. uni-halle.de

For enzymes like gamma-glutamylcysteine (B196262) synthetase, which binds glutamate, computational models have been used alongside crystallographic data to predict the binding sites in homologous enzymes from different species, even with low sequence identity. nih.gov Such models are crucial for rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead inhibitors against therapeutic targets. uni-halle.de

These computational tools allow researchers to:

Predict the binding affinity and orientation of novel inhibitors.

Rationalize the structure-activity relationships observed in a series of compounds.

Simulate conformational changes in the enzyme that are difficult to capture with static crystallographic methods. researchgate.net

Identify key residues involved in ligand binding and catalysis, guiding site-directed mutagenesis experiments to validate their functional roles. nih.gov

Synthetic Methodologies for Gamma Thiomethyl Glutamate and Its Analogs

Stereoselective Organic Synthesis of Gamma-Substituted Glutamate (B1630785) Frameworks

The precise three-dimensional arrangement of atoms is crucial for the biological activity of glutamate analogs. Stereoselective synthesis aims to control the formation of chiral centers within the glutamate molecule. A prominent strategy involves the use of chiral auxiliaries, which are temporary molecular components that direct the stereochemical outcome of a reaction.

One effective approach utilizes N-tert-butanesulfinyl imines as chiral directing groups. acs.orgnih.gov For instance, the synthesis of α-disubstituted β-homoprolines, which share structural similarities with substituted glutamates, demonstrates this principle. The process starts with a chiral N-tert-butanesulfinyl imine, which can undergo stereodivergent allylation. acs.org This means that by selecting different reagents (e.g., indium vs. zinc), it is possible to produce different stereoisomers from the same starting material. acs.org The high degree of diastereoselectivity is a key feature of these methods. diva-portal.org Following the key bond-forming step, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. Such methodologies provide a robust pathway to creating specific stereoisomers of gamma-substituted glutamate precursors. rsc.org

Table 1: Example of Stereodivergent Allylation for Synthesis of Chiral Pyrrolidines This table illustrates the principle of achieving different stereochemical outcomes by varying reaction conditions, a strategy applicable to glutamate frameworks.

| Entry | Metal/Additive | Solvent | Temp (°C) | Time (h) | Product Ratio (7a:8a) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | In | THF | 60 | 6 | >95:5 | 90:10 |

| 2 | Zn / LiCl | DMF | 0 to rt | 17 | 10:90 | 90:10 |

Data sourced from studies on N-Sulfinyl 2-Allyl Pyrrolidines synthesis. nih.gov The product ratio refers to the cyclized (7a) versus the open-chain adduct (8a), and the dr refers to the stereoisomers of the main product.

Chemoenzymatic Approaches for Thiomethyl Group Introduction

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. This hybrid approach is particularly useful for creating complex chiral molecules like gamma-thiomethyl glutamate. Enzymes can establish the core stereochemistry of the glutamate scaffold, which is then chemically modified to introduce the thiomethyl group.

A common chemoenzymatic strategy involves the stereoselective amination of a 4-substituted α-ketoglutaric acid precursor using an aminotransferase enzyme. acs.org For example, aspartate aminotransferase from either pig heart or E. coli has been used to synthesize a series of L-2,4-syn-4-alkylglutamic acid analogs with high enantiomeric excess (>99% ee). acs.org While this specific study focused on alkyl groups, the principle can be extended. A precursor with a suitable functional group at the gamma position (e.g., a hydroxyl or a leaving group) could be synthesized first. The enzymatic transamination would then create the chiral L-glutamate framework. The final step would be a chemical reaction to convert the gamma-functional group into the desired thiomethyl moiety. This method leverages the enzyme's ability to set the crucial C2 stereocenter with high fidelity, a task that can be challenging for purely chemical methods. rsc.org

Synthesis of Isotopically Labeled this compound for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov To study the metabolism of this compound, it can be synthesized with stable isotopes such as ¹³C, ¹⁵N, or ²H. nih.gov

The synthesis typically starts with an isotopically labeled precursor, most commonly labeled glutamine or glutamate. nih.gov For example, uniformly ¹³C-labeled glutamine ([U-¹³C₅]-glutamine) can be used as a starting material in a cell culture or in vivo system. nih.gov Cellular enzymes first convert the labeled glutamine into labeled glutamate. researchgate.net From there, the labeled glutamate can be isolated and used as a substrate in a chemical or chemoenzymatic synthesis to produce the final isotopically labeled this compound. The incorporated heavy atoms act as a tag that can be detected by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to track the molecule's absorption, distribution, and transformation into other metabolites, providing critical insights into its biochemical pathways. nih.gov

Table 2: Common Stable Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Typical Use in Glutamate Tracing |

|---|---|---|

| ¹³C | 1.1% | Tracing the carbon backbone through metabolic pathways like the TCA cycle. nih.gov |

| ¹⁵N | 0.37% | Tracking the fate of the amino group in transamination and nitrogen metabolism. nih.gov |

| ²H (Deuterium) | 0.015% | Monitoring specific enzyme activities and redox metabolism. nih.gov |

Preparation of Peptide Building Blocks Incorporating Gamma-Thiolated/Thiomethylated Glutamate

To study the role of this compound within a peptide sequence, it must first be prepared as a suitable building block for peptide synthesis. This typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a solid support.

The this compound building block must be appropriately protected to ensure that only the desired chemical bonds are formed. The α-amino group is commonly protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable during the coupling reaction but can be easily removed to allow the next amino acid to be added. researchgate.net The carboxylic acid groups (at the alpha and gamma positions) and the gamma-thiol or thiomethyl group must also be protected if they are reactive under the synthesis conditions. The choice of protecting groups is critical for a successful synthesis. google.com.na

An alternative strategy for incorporating such modified residues is native chemical ligation (NCL). This technique allows two unprotected peptide segments to be joined together. researchgate.net One segment is prepared as a C-terminal thioester, and the other contains an N-terminal cysteine. A gamma-thiolated glutamate residue could potentially participate in similar chemoselective ligation reactions, expanding the toolkit for creating complex modified peptides and proteins. researchgate.netcore.ac.uk

Derivatization Strategies for Modified this compound Analogs

Derivatization involves chemically modifying a molecule to alter its properties, often for analytical purposes or to create new analogs for structure-activity relationship studies. science.gov For this compound and its analogs, derivatization can be used to attach fluorescent tags, improve ionization for mass spectrometry, or introduce new functional groups.

One example of a derivatization strategy involves labeling a related compound, gamma-glutamyl semialdehyde, with fluoresceinamine. nih.gov The amine group of the label reacts with the aldehyde on the glutamate analog to form a Schiff base, which is then reduced to a stable, highly fluorescent product. nih.gov This allows for sensitive detection of the modified amino acid.

For analogs containing a free thiol (gamma-thiolated glutamate), the sulfhydryl group is a prime target for derivatization. It can be reacted with specific reagents to introduce probes or to enhance analytical detection. For instance, cationic sulfhydryl reagents like (4-iodobutyl)triphenylphosphonium can be attached to the thiol. researchgate.net The permanent positive charge of the phosphonium (B103445) group significantly improves the ionization efficiency and detection sensitivity of the peptide or amino acid during mass spectrometry analysis. researchgate.net Another advanced strategy involves incorporating "clickable" functional groups, such as an alkyne, which can then be selectively reacted with an azide-containing probe via copper-catalyzed click chemistry. uni-konstanz.de

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | PubChem CID |

|---|---|---|

| This compound | C₆H₁₁NO₄S | 14132861 |

| Glutamate | C₅H₉NO₄ | 33032 |

| Glutamine | C₅H₁₀N₂O₃ | 5961 |

| N-tert-butanesulfinyl imine | Not specified | Not applicable |

| α-ketoglutaric acid | C₅H₆O₅ | 1111 |

| Fluoresceinamine | C₂₀H₁₃NO₅ | 77244 |

| (4-Iodobutyl)triphenylphosphonium | C₂₂H₂₃IP | 77123 |

Biological Functions and Regulatory Roles of Gamma Thiomethyl Glutamate

Impact on Cellular Metabolic Regulation and Homeostasis

Gamma-thiomethyl glutamate (B1630785) is a derivative of the amino acid glutamate, a central hub in cellular metabolism. researchgate.net Glutamate itself is integral to numerous biological processes beyond protein synthesis, including nitrogen assimilation, the production of nucleotides and other amino acids, and as a key anaplerotic substrate for the citric acid cycle. researchgate.net The modification of glutamate to form gamma-thiomethyl glutamate suggests a specialized role in metabolic regulation.

Recent metabolomic studies in plants have shed light on the dynamic nature of this compound levels in response to nutritional cues. In a study on tomato plants, the abundance of this compound was significantly altered depending on the form of nitrogen supplied (nitrate, urea (B33335), or ammonium). uniud.itresearchgate.net Specifically, in the old leaves of tomato plants, treatment with urea and ammonium (B1175870) led to a marked decrease in the levels of this compound compared to nitrogen-deficient conditions. uniud.itresearchgate.net A similar decrease was observed in the roots. uniud.itresearchgate.net This suggests that this compound may be involved in the broader metabolic reprogramming that occurs as the plant assimilates different nitrogen sources. uniud.it The assimilation of nitrogen is a highly regulated process involving the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, and the fluctuation of glutamate derivatives like this compound likely reflects shifts in this central pathway to maintain cellular homeostasis. uniud.itpnas.org

The following table summarizes the observed changes in this compound levels in tomato plants under different nitrogen treatments:

| Plant Organ | Nitrogen Treatment | Log Fold Change vs. Nitrogen-Deficient | p-value | Reference |

| Old Leaves | Urea | -20.61 | 0.0002 | uniud.it |

| Old Leaves | Ammonium | -20.67 | 0.0002 | uniud.it |

| Old Leaves | Nitrate | -15.28 | 0.0002 | uniud.it |

| Roots | Urea | -17.48 | 0.0002 | uniud.it |

| Roots | Ammonium | -17.71 | 0.0002 | uniud.it |

Role as a Signal Molecule or Modulator of Biochemical Processes

The function of this compound as a signaling molecule is an emerging area of research. Its structural similarity to glutamate, a primary excitatory neurotransmitter and a key metabolic signaling molecule, suggests it may have analogous or modulatory roles. nih.govclevelandclinic.org Glutamate signaling is complex, involving both ionotropic and metabotropic receptors that trigger a wide array of downstream pathways. nih.govgenome.jp These pathways can influence everything from synaptic plasticity to cellular energy status. nih.govnih.gov

While direct evidence for this compound as a ligand for specific receptors is still being investigated, its participation in metabolic pathways that are tightly linked to signaling is clear. For instance, the glutaminase (B10826351) II pathway, which involves the transamination of L-glutamine to α-ketoglutaramate (KGM), highlights the intricate control of glutamate metabolism. mdpi.compreprints.org This pathway provides an alternative route for the production of α-ketoglutarate, a key intermediate in the TCA cycle and a signaling molecule in its own right. nih.gov The existence of such alternative pathways underscores the cell's need to finely tune the levels of glutamate and its derivatives, possibly in response to specific signals or metabolic states. The involvement of this compound in these broader metabolic networks suggests it could act as a modulator, influencing the flux through these pathways and thereby affecting cellular signaling.

Interactions with Neurotransmitter Receptors and Ion Channels (e.g., NMDA Receptors, focusing on molecular mechanism)

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its effects are mediated by a variety of receptors, including the N-methyl-D-aspartate (NMDA) receptors. nih.govmdpi.com NMDA receptors are ligand-gated ion channels that are crucial for synaptic plasticity, learning, and memory. clevelandclinic.orgnih.gov Their activation requires the binding of both glutamate and a co-agonist, typically glycine. nih.govembopress.org

The molecular mechanism of ligand binding to NMDA receptors is highly specific. The glutamate-binding site is located on the NR2 subunits, while the glycine-binding site is on the NR1 subunits. embopress.org The specificity for glutamate is determined by the chemical environment within the binding pocket. For instance, in the glycine-binding site of the NR1 subunit, amino acid residues such as Val689 and Trp731 create steric hindrance and remove a necessary hydrogen bond donor, which prevents the gamma-carboxyl group of glutamate from binding effectively. embopress.org

Given the structural similarity of this compound to glutamate, it is plausible that it could interact with glutamate receptors. The presence of the thiomethyl group at the gamma position would alter the size, polarity, and hydrogen bonding potential of the side chain compared to glutamate. This modification could potentially allow it to act as a competitive antagonist, a partial agonist, or a modulator of NMDA receptor activity. However, specific studies on the direct interaction of this compound with NMDA or other neurotransmitter receptors are currently limited. Further research is needed to elucidate the precise molecular mechanism of any such interaction and its physiological consequences.

Contribution to Stress Adaptation Mechanisms in Organisms

Organisms have evolved complex mechanisms to adapt to various forms of stress, and metabolic adjustments play a central role in these responses. Glutamate metabolism is known to be significantly altered under stress conditions. frontiersin.orgmdpi.com For example, in plants, the glutamate metabolic pathway is expressed in response to stresses like temperature fluctuations, hypoxia, and elevated calcium levels. mdpi.com In some bacteria, the conversion of L-glutamate to γ-aminobutyrate (GABA) via glutamate decarboxylase is a key mechanism for resisting acid stress, as it consumes intracellular protons. mdpi.com

Glutamate and its derivatives can also contribute to the synthesis of protective compounds. For instance, glutamate is a precursor for the synthesis of proline, an osmolyte that accumulates in plants under drought and salt stress to maintain cellular turgor and protect macromolecules. nih.gov It is also a component of the antioxidant glutathione (B108866) (GSH), which plays a vital role in mitigating oxidative stress. acs.org

The observed changes in this compound levels in tomato plants under different nitrogen conditions, which can be considered a form of nutritional stress, point towards its involvement in stress adaptation. uniud.itresearchgate.net The significant downregulation of this compound during the assimilation of certain nitrogen forms could be part of a broader strategy to reallocate resources and maintain metabolic balance under changing environmental conditions. uniud.it While the specific role of this compound in stress adaptation is not yet fully understood, its connection to central glutamate metabolism suggests it could be a marker or a mediator of stress responses in various organisms.

Presence and Significance in Specific Biological Matrices (e.g., plant metabolomes, microbial cultures)

This compound has been identified in the metabolomes of various organisms, highlighting its presence across different biological systems.

Plant Metabolomes: As previously discussed, this compound is a detectable component of the tomato plant metabolome. uniud.itresearchgate.net Its levels are responsive to the type of nitrogen nutrition, indicating a role in plant nitrogen metabolism. uniud.it The field of plant metabolomics has revealed a vast array of compounds, and the identification of this compound adds to the understanding of the complex biochemical networks within plants. pnas.orgmetabolomicscentre.ca

Microbial Cultures: The metabolism of glutamate and its derivatives is also crucial in microorganisms. Bacteria utilize poly-gamma-glutamate (PGA), a polymer synthesized from glutamate, for various purposes, including survival in high-salt environments and as a factor in virulence. nih.gov The synthesis and degradation of glutamate-related compounds are tightly regulated in bacteria. For example, some bacteria possess gamma-glutamylpolyamine synthetases, enzymes that are involved in the catabolism of polyamines by ligating them with glutamate. mdpi.com While the direct synthesis or utilization of this compound by specific microbial cultures has not been extensively documented in the provided search results, the intricate and varied nature of microbial glutamate metabolism suggests that this compound could play a role in certain species or under specific growth conditions. For instance, in fermented food products, the metabolic activity of microbial communities, including bacteria and yeasts, leads to the production of a wide range of flavor compounds, some of which are derived from amino acid metabolism. wiley.com The GABA shunt pathway, which converts glutamate to GABA, is one such example of microbial amino acid transformation. wiley.com

The presence of this compound in these diverse biological matrices underscores its role as a metabolite, and further investigation is required to fully comprehend its significance in the physiology of these organisms.

Analytical and Spectroscopic Research Methodologies for Gamma Thiomethyl Glutamate

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating gamma-thiomethyl glutamate (B1630785) from complex mixtures, a necessary step for its accurate measurement. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is found.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

In the context of metabolomics, UHPLC is frequently coupled with mass spectrometry to analyze a wide array of metabolites, including amino acid derivatives like gamma-thiomethyl glutamate. uniud.it For instance, UHPLC systems coupled to high-resolution mass spectrometers have been used to generate metabolomic profiles from biological samples where this compound was identified. uniud.itacs.org The separation is often achieved using reversed-phase columns, such as C18, although the polar nature of this compound can present retention challenges. rsc.org To overcome this, specific derivatization or alternative chromatographic modes are often employed. mdpi.com A typical UHPLC method involves a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724). mdpi.comnih.gov

Table 1: Illustrative UHPLC System Parameters for Amino Acid Analysis This table provides a general example of UHPLC conditions and does not represent a specific analysis of this compound but rather typical parameters for related compounds.

| Parameter | Value | Reference |

| Column | ACQUITY UPLC BEH C18 (2.1 × 75 mm, 1.7 µm) | rsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | unit.no |

| Column Temp. | 45 °C | acs.org |

| Injection Vol. | 2 - 10 µL | acs.orgmdpi.com |

| Run Time | < 10 minutes | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. preprints.org this compound, as a polar amino acid derivative, is an ideal candidate for HILIC-based analysis. acs.orgmetabolomicsworkbench.org This technique utilizes a polar stationary phase (e.g., bare silica (B1680970) or silica modified with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. unit.nopreprints.org

The retention mechanism in HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). unit.no HILIC has been successfully applied in metabolomics studies for the separation of a wide range of polar and ionic metabolites, with this compound being identified in analyses using zwitterionic SeQuant ZIC-pHILIC columns. acs.orgunit.no This approach provides excellent separation for various amino acids and their derivatives in a single analytical run. mdpi.compreprints.orgnih.gov

Table 2: HILIC Conditions for Metabolite Profiling Including this compound This table summarizes typical conditions used in HILIC-based metabolomics studies.

| Parameter | Value | Reference(s) |

| Column | SeQuant® ZIC®-pHILIC (150 x 4.6 mm, 5 µm) | acs.orgunit.no |

| Mobile Phase A | 20 mM Ammonium (B1175870) Carbonate in Water | acs.orgunit.no |

| Mobile Phase B | 100% Acetonitrile | acs.orgunit.no |

| Gradient | Linear gradient from high %B to low %B | unit.no |

| Flow Rate | 0.3 mL/min | unit.no |

| Detection | Mass Spectrometry (ESI) | acs.orgpreprints.org |

Ion-Exchange Chromatography (IEX or IEC) separates molecules based on their net charge. ucl.ac.ukharvardapparatus.com Since amino acids like this compound possess ionizable carboxyl and amino groups, their charge is dependent on the pH of the mobile phase. harvardapparatus.comlcms.cz This property allows for their separation on either cation-exchange (negatively charged) or anion-exchange (positively charged) resins. ucl.ac.uklcms.cz

In a typical IEC setup for amino acid analysis, a pH or salt gradient is used to elute the bound compounds from the column. ucl.ac.uk Because this compound lacks a natural chromophore for UV detection, a post-column derivatization step is often required. scirp.org After the analytes are separated on the column, a reagent is introduced into the mobile phase stream that reacts with the amino acids to produce a colored or fluorescent product. nih.gov A common derivatizing agent is ninhydrin, which reacts with most amino acids to produce a deep purple color detectable at 570 nm. mdpi.com Another option is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to yield highly fluorescent derivatives, offering enhanced sensitivity. nih.gov This method has been historically used for the quantitative determination of amino acids in various samples, including tissue homogenates. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a high degree of sensitivity and selectivity, making it an indispensable tool for the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity of detection by performing two stages of mass analysis. In a typical LC-MS/MS experiment for quantification, the system is operated in Multiple Reaction Monitoring (MRM) mode. universite-paris-saclay.fr First, a precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation, and specific, characteristic product ions are monitored in the second mass analyzer. universite-paris-saclay.fr

This process is highly selective because the combination of precursor and product ion masses is unique to the target analyte, minimizing interference from other co-eluting compounds. nih.gov LC-MS/MS methods have been developed for the highly sensitive and simultaneous quantification of numerous amino acids and neurotransmitters in complex biological matrices like brain tissue extracts and plasma. nih.govwur.nl The high selectivity and low limits of quantification (LOQ) make it the gold standard for quantitative bioanalysis. wur.nl

Table 3: Illustrative MS/MS Parameters for Amino Acid Analysis This table shows representative parameters for the analysis of glutamate, a structurally related compound, demonstrating the principles applied in MS/MS.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Glutamic Acid | 148.0 | 84.0 / 130.0 | ESI+ | universite-paris-saclay.fr |

| Glutamine | 147.0 | 84.0 / 130.0 | ESI+ | universite-paris-saclay.fr |

| GABA | 104.0 | 87.0 | ESI+ | universite-paris-saclay.fr |

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy (typically <5 ppm). acs.orgtum.de This capability is crucial in untargeted metabolomics, where the goal is to identify as many metabolites as possible in a sample without prior selection. uniud.ittum.de

By measuring the mass of an ion with high precision, it is possible to determine its elemental formula, which greatly aids in its identification. scispace.com In several metabolomics studies, this compound has been putatively identified by matching its accurate measured mass to the theoretical mass of its elemental formula, C6H11NO4S. uniud.itacs.orgunit.no For example, in one study, a feature with an m/z of 192.034 [M-H]⁻ was annotated as this compound or an isomer. unit.no Another study reported its detection with an accurate mass of 193.0410 in positive ion mode. acs.org This high level of mass accuracy allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions. scispace.com

Table 4: Mass Spectrometric Data for this compound

| Parameter | Value | Ion Mode | Reference(s) |

| Molecular Formula | C6H11NO4S | - | nih.gov |

| Theoretical Exact Mass | 193.0409 g/mol | - | nih.gov |

| Observed Accurate Mass (m/z) | 193.0410 | ESI+ | acs.org |

| Observed Accurate Mass (m/z) | 192.03308 | ESI+ | metabolomicsworkbench.org |

| Observed Accurate Mass (m/z) | 192.034 | ESI- | unit.no |

Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the non-destructive analysis and structural determination of organic molecules, including this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR is fundamental in determining the structure of metabolites. By analyzing chemical shifts and J-coupling constants, researchers can identify the different proton environments within the this compound molecule. For instance, the chemical shifts of protons attached to the alpha-carbon, beta-carbons, gamma-carbon, and the thiomethyl group will be distinct, allowing for their assignment. ubc.ca High-field NMR provides the necessary resolution to distinguish between these signals, even in complex biological samples. ubc.ca Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between adjacent protons, confirming the carbon skeleton of the molecule.

Beyond basic structure, advanced NMR techniques can reveal subtle details about molecular conformation and intermolecular interactions. For example, solid-state ¹⁷O NMR has demonstrated extreme sensitivity to the bonding environment of glutamate, capable of distinguishing between different crystalline forms and revealing changes in hydrogen bonding networks. ox.ac.uk This level of detail is critical for understanding how this compound interacts with its biological targets. While direct NMR data on this compound is not extensively published, the principles established from studies on glutamate and other modified amino acids are directly applicable. ox.ac.uknih.gov

The following table summarizes typical proton NMR parameters for related glutamate compounds, which serve as a basis for interpreting the spectra of this compound.

Table 1: Representative ¹H NMR Data for Glutamate Moieties This table is illustrative, based on known values for glutamate and related compounds. Actual values for this compound may vary.

| Proton Assignment | Typical Chemical Shift (ppm) | Typical J-coupling (Hz) |

|---|---|---|

| α-CH | ~3.8 | J(Hα, Hβ) ≈ 6-8 |

| β-CH₂ | ~2.1-2.2 | J(Hβ, Hγ) ≈ 7-9 |

| γ-CH₂ | ~2.5 (modified by S-CH₃) | - |

| S-CH₃ | ~2.1 | - |

Isotopic Labeling and 13C NMR for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a living cell. When combined with stable isotope labeling, particularly ¹³C, it provides an unparalleled view of cellular metabolism. ¹³C-MFA has become a primary method for determining metabolic flux distributions in various biological systems. creative-proteomics.com

The methodology involves feeding cells a substrate that has been enriched with ¹³C, such as [¹³C]-glucose or [¹³C]-glutamine. creative-proteomics.commdpi.com As these labeled precursors are metabolized, the ¹³C atoms are incorporated into downstream metabolites. By analyzing the pattern and extent of ¹³C enrichment in these metabolites using NMR or mass spectrometry, researchers can trace the flow of carbon through interconnected metabolic networks. mdpi.comd-nb.info

In the context of this compound, ¹³C-MFA can elucidate its biosynthesis and metabolic fate. For example, by using [¹³C]-glutamate or [¹³C]-methionine as a tracer, one could track the incorporation of the label into this compound, thus confirming and quantifying the activity of its synthesis pathway.

¹³C NMR spectroscopy is particularly well-suited for this analysis. The position of the ¹³C label within a metabolite's carbon skeleton can be precisely determined, providing detailed information about the specific enzymatic reactions that have occurred. nih.gov Studies on glutamine metabolism in pancreatic beta-cells using ¹³C NMR have successfully shown that L-glutamine is metabolized through reactions of the gamma-glutamyl cycle to produce glutathione (B108866). nih.gov Similar approaches can map the pathways involving this compound.

The data from ¹³C-MFA can be used to calculate the flux values for key metabolic pathways. For example, in the brain, fluxes through the neuronal and glial tricarboxylic acid (TCA) cycles, as well as the exchange rates of glutamate and glutamine between these compartments, have been calculated using models based on ¹³C NMR data. nih.gov

Table 2: Example of Metabolic Fluxes Determined by ¹³C-MFA in Brain Metabolism Data adapted from studies on cerebral metabolism. nih.gov

| Metabolic Flux | Calculated Value (μmol/min·g) |

|---|---|

| Neuronal Tricarboxylic Acid (TCA) Cycle | 1.0 |

| Glial Tricarboxylic Acid (TCA) Cycle | 0.4 |

| Neuronal Glutamate → Glial Compartment | 0.1 |

| Glial Glutamine → Neuronal Compartment | 0.1 |

Radiochemical Methods for Tracing and Receptor Binding Studies

Radiochemical methods are indispensable for studying the pharmacokinetics and pharmacodynamics of compounds at very low concentrations. These techniques involve labeling a molecule with a radioactive isotope (radionuclide) and tracking its distribution and interactions in biological systems. longdom.org For this compound, this is particularly relevant for in vivo imaging and receptor binding assays.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that rely on radiolabeled tracers. snmjournals.org By labeling this compound or a potent analog with a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), its uptake, distribution, and clearance in the brain can be visualized and quantified in real-time. nih.govmdpi.com While tracers specific to this compound have not been detailed, extensive research on ligands for glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, provides a clear blueprint for this approach. nih.govnih.gov For instance, N,N′-diaryl-N-methylguanidine derivatives, including a 3-thiomethyl derivative, have been developed as potential PET ligands for the NMDA receptor, showing high affinity. nih.gov

Receptor binding studies are crucial for characterizing the interaction of a ligand with its target protein. Using a radiolabeled form of this compound (e.g., with tritium, ³H) allows for highly sensitive and quantitative measurements of its binding affinity (K_D or K_i) and the density of binding sites (B_max) in tissue homogenates or cell cultures. researchgate.net In these assays, the radioligand is incubated with the biological preparation, and the amount of bound radioactivity is measured after separating it from the unbound ligand. Competition binding assays, where a non-labeled compound is used to displace the radioligand, are used to determine the binding affinity of unlabeled analogs. researchgate.net

The following table presents binding affinity data for various radiolabeled ligands targeting glutamate receptor sites, illustrating the types of quantitative data obtained from these studies.

Table 3: Binding Affinities of Radioligands for Glutamate Receptor Sites Data compiled from various sources. nih.govresearchgate.net

| Radioligand / Compound | Target | Binding Affinity (K_i or K_D) |

|---|---|---|

| [³H]GMOM | NMDA Receptor Ionophore | Dual affinity indicated by complex kinetics |

| GMOM displacement of [³H]MK-801 | NMDA Receptor Ionophore | IC₅₀ ≈ 19 nM |

| 3-Thiomethyl Guanidine Derivative | NMDA Receptor Ionophore (vs. [³H]MK-801) | K_i = 2 nM |

| [¹¹C]Methyl-BIII 277 CL | NMDA Receptor | K_D = 6 nM |

| [¹⁸F]FNM | NMDA Receptor Ionophore (vs. [³H]TCP) | K_i = 350 nM |

Optimization of Sample Preparation and Derivatization Protocols for Detection

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of metabolites from complex biological matrices like blood, tissue, or cell cultures. The goal is to efficiently extract the target analyte, remove interfering substances, and concentrate the sample without causing degradation or alteration of the analyte.

For polar compounds like this compound, sample preparation often involves protein precipitation followed by extraction. A common method is the addition of a cold organic solvent, such as acetonitrile or methanol, to the sample. mdpi.com This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. A study on poly-γ-glutamate-producing bacteria compared several extraction methods and found that hot ethanol/water was superior for extracting intracellular metabolites while inhibiting enzymatic activity. nih.gov The choice of extraction solvent and conditions must be carefully optimized for the specific analyte and matrix to ensure maximum recovery and stability.

Following extraction, detection of this compound, especially by Gas Chromatography-Mass Spectrometry (GC-MS), often requires chemical derivatization. Derivatization is a process that chemically modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency. science.gov Amino acids are not volatile enough for direct GC analysis. A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. Alternatively, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the polar -COOH, -NH₂, and -SH groups into more volatile and stable silyl (B83357) derivatives. researchgate.net

The selection of the derivatization agent and reaction conditions (e.g., temperature, time, solvent) must be optimized to achieve a complete and reproducible reaction with minimal side-product formation. researchgate.net

Table 4: Comparison of Sample Preparation and Derivatization Strategies This table summarizes common strategies applicable to amino acid analysis.

| Step | Method | Rationale / Application | Reference |

|---|---|---|---|

| Extraction | Cold Methanol/Water | Extraction of polar metabolites, quenching of metabolism. | nih.gov |

| Hot Ethanol/Water | Effective extraction and inhibition of enzymatic activities. | nih.gov | |

| Acetonitrile Precipitation | Protein removal from biofluids like plasma or cell lysates. | mdpi.com | |

| Derivatization (for GC-MS) | Silylation (e.g., BSTFA, MTBSTFA) | Increases volatility and thermal stability by converting active hydrogens on -COOH, -NH₂, -SH groups. | science.govresearchgate.net |

| Acylation/Esterification | Two-step process to increase volatility for GC analysis. | science.gov | |

| Analysis Method | HILIC-MS | Separation of polar and ionic compounds without derivatization. | mdpi.com |

| GC-MS | High-resolution separation and identification of volatile (derivatized) compounds. | nih.govresearchgate.net |

Advanced Research Frontiers and Future Directions

Untargeted Metabolomics Approaches for Novel Functional Discovery

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, is a powerful hypothesis-generating tool for discovering the function of novel metabolites like γ-TMG. nih.govevotec.com By identifying this compound in various biological contexts and observing how its levels change in response to different stimuli, researchers can infer its potential roles.

The detection of γ-TMG has been noted in untargeted analyses using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry. unit.nometabolomicsworkbench.org Furthermore, studies focusing on related thiomethylated compounds, such as alpha-keto-gamma-(methylthio)butyric acid (KMTB), have demonstrated the utility of this approach. For instance, untargeted metabolomics has identified KMTB as a potential biomarker in conditions like gestational diabetes, where its altered levels point to disruptions in methionine metabolism and insulin (B600854) sensitivity. researchgate.netnih.gov Similar investigations tracking γ-TMG levels in response to disease, dietary changes, or environmental exposures could reveal its involvement in sulfur amino acid metabolism, nitrogen balance, or cellular redox homeostasis. mdpi.com Discovering correlations between γ-TMG abundance and specific physiological or pathological states is the first step toward uncovering its unique biological functions. evotec.com

| Study Focus | Biological System/Sample | Analytical Platform | Key Finding Related to Thiomethyl/Glutamate (B1630785) Compounds | Citation |

|---|---|---|---|---|

| Metabolite Profiling | General | Untargeted HILIC-MS | Gamma-thiomethyl glutamate listed as a detectable metabolite in a standard method. | unit.nometabolomicsworkbench.org |

| Gestational Diabetes Mellitus (GDM) | Human Plasma | Untargeted Metabolomics | Alpha-keto-gamma-(methylthio)butyric acid identified as a novel predictive marker for GDM risk, linking methionine metabolism to insulin resistance. | researchgate.netnih.gov |

| Pesticide Exposure | Human Plasma | UPLC-QTOF-MS | Alterations in glutamate metabolism were observed, highlighting the sensitivity of amino acid pathways to external stimuli. | mdpi.com |

| Colorectal Cancer | Human Tissue | UHPLC-Q-TOF MS | Alpha-keto-gamma-(methylthio)butyric acid was identified as a significant metabolite for distinguishing cancerous from normal tissue. | clinicsofoncology.org |

Metabolic Engineering and Synthetic Biology for Enhanced Production or Biotransformation

Once a functional role for γ-TMG is identified, producing it in larger quantities for further study or potential application becomes a key objective. Metabolic engineering and synthetic biology offer powerful tools for developing microbial cell factories capable of overproducing specific amino acids. nih.govnih.gov While a natural biosynthetic pathway for γ-TMG has not been fully elucidated, strategies can be devised based on known pathways for glutamate and methionine.

The workhorse for industrial amino acid production, Corynebacterium glutamicum, is an ideal candidate chassis for engineering γ-TMG production. nih.govbiorxiv.org A hypothetical pathway could involve the S-adenosylmethionine (SAM)-dependent methylation of a glutamate precursor. nih.govgenome.jp Engineering efforts would focus on several key areas:

Enhancing Precursor Supply : Overexpressing genes in the central carbon metabolism to increase the pool of α-ketoglutarate, the direct precursor to glutamate. researchgate.net

Pathway Enzyme Overexpression : Identifying and overexpressing the putative methyltransferase that acts on a glutamate-related substrate and the core enzymes of glutamate synthesis, such as glutamate dehydrogenase. nih.govnih.gov

Eliminating Competing Pathways : Deleting or downregulating genes that divert α-ketoglutarate or the thiomethyl donor (e.g., SAM) into other metabolic pathways, thereby channeling metabolic flux towards γ-TMG. frontiersin.org

These strategies, which have been successfully applied to the production of numerous aromatic and functionalized amino acids, provide a clear blueprint for the rational design of a γ-TMG-producing microorganism. nih.govfrontiersin.orgfrontiersin.org

| Engineering Strategy | Potential Target Gene/Enzyme Class | Example Organism | Rationale |

|---|---|---|---|

| Precursor Supply Enhancement | Citrate synthase, Pyruvate carboxylase | Corynebacterium glutamicum | Increase the intracellular pool of α-ketoglutarate, a key precursor for glutamate synthesis. biorxiv.orgresearchgate.net |

| Pathway Enzyme Overexpression | SAM-dependent methyltransferase, Glutamate dehydrogenase | Escherichia coli | Drive the conversion of precursors into the final product by overexpressing the key biosynthetic enzymes. nih.govnih.gov |

| Competing Pathway Deletion | α-ketoglutarate decarboxylase, Other SAM-dependent enzymes | Bacillus subtilis | Prevent the diversion of metabolic intermediates away from the desired γ-TMG pathway. nih.govfrontiersin.org |

| Transport Engineering | Amino acid exporters | C. glutamicum | Facilitate the secretion of the final product from the cell to increase overall yield and simplify purification. |

Development of Chemical Probes and Activity-Based Profiling Tools for this compound-Interacting Enzymes

To understand the functional role of γ-TMG, it is crucial to identify the enzymes that bind to, metabolize, or are regulated by it. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses specially designed chemical probes to covalently label the active sites of enzymes in a complex biological sample. annualreviews.orgnih.govresearchgate.net

A chemical probe for a γ-TMG-interacting enzyme would typically consist of three components:

A recognition moiety: The γ-TMG scaffold itself, to provide specificity for the target enzyme's active site.

A reactive group (or "warhead"): An electrophilic group, such as a fluorophosphonate or an epoxide, that forms a stable covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, or glutamate) in the enzyme's active site. annualreviews.orgfrontiersin.org

A reporter tag: A molecule, such as a fluorophore (e.g., BODIPY) or biotin, that allows for the visualization and/or enrichment of the probe-labeled proteins for subsequent identification by mass spectrometry. annualreviews.orguniversiteitleiden.nl

By applying such a probe to cell lysates or even live cells, researchers could perform competitive profiling experiments to screen for small-molecule inhibitors or identify enzymes whose activity is altered in disease states, providing direct insight into the metabolic pathways where γ-TMG plays a role. nih.gov

| Probe Component | Example | Function |

|---|---|---|

| Recognition Moiety | This compound | Directs the probe to the active site of interacting enzymes, providing target specificity. researchgate.net |

| Reactive Group | Fluorophosphonate, Epoxide, Michael acceptor | Forms an irreversible covalent bond with a catalytic residue in the active site, trapping the enzyme. annualreviews.orgfrontiersin.org |

| Reporter Tag | Biotin, Alkyne, Fluorescent dye (e.g., Rhodamine) | Enables subsequent detection, enrichment, and identification of the probe-labeled enzyme. nih.gov |

Elucidation of Regulatory Networks Controlling Thiomethyl Glutamate Homeostasis

The concentration of metabolites is tightly regulated to maintain cellular homeostasis. mdpi.com Elucidating the regulatory networks that control the synthesis and degradation of γ-TMG is essential for understanding its physiological importance. These networks can involve allosteric feedback inhibition of enzymes by the final product or transcriptional regulation of the genes encoding these enzymes. nih.gov

Drawing parallels from the well-studied metabolism of glutamate and other amino acids, several potential regulatory mechanisms for γ-TMG can be proposed:

Feedback Inhibition: High concentrations of γ-TMG could allosterically inhibit the activity of the first enzyme in its biosynthetic pathway, preventing its over-accumulation. This is a common mechanism for controlling amino acid levels. nih.gov

Transcriptional Control: The presence or absence of γ-TMG or related sulfur-containing metabolites could influence the expression of genes involved in its synthesis or transport. For example, in plants, the availability of sulfur-containing compounds regulates entire gene clusters.

Substrate Availability: The synthesis of γ-TMG would be inherently linked to the availability of its precursors, namely a glutamate derivative and a methyl donor like SAM. Therefore, the regulation of glutamate and methionine metabolism would directly impact γ-TMG homeostasis. genome.jpnih.gov

Investigating these potential control points, for instance by measuring enzyme kinetics in the presence of γ-TMG and analyzing gene expression changes in response to varying γ-TMG levels, will be critical to mapping its role within the broader metabolic network of the cell.

Exploration of Stereoisomeric Specificity in Biological Systems

Enzymes are chiral catalysts that typically exhibit high stereospecificity, meaning they selectively bind and act upon only one stereoisomer of a substrate or inhibitor. nih.gov this compound has at least two chiral centers (at the α- and γ-carbons), meaning multiple stereoisomers can exist. It is highly probable that only one of these isomers is biologically active.

For example, studies on glutamate racemase inhibitors have shown that derivatives of L-glutamic acid and D-glutamic acid can have vastly different biological activities. tandfonline.com Similarly, the enzymatic synthesis of 3-methyl glutamate from α-ketoglutarate proceeds with complete stereocontrol, producing only the (2S,3R) isomer, which is crucial for the bioactivity of certain lipopeptide antibiotics. nih.gov

Therefore, a critical future direction is the separate chemical synthesis of each stereoisomer of γ-TMG. researchgate.netuasz.sn Testing these pure isomers in biological assays would be necessary to:

Identify the biologically relevant form (eutomer).

Determine if other isomers are inactive or have different, potentially inhibitory, functions (distomers).

Understand the precise three-dimensional requirements for binding to its interacting protein partners.

This exploration is fundamental to correctly interpreting the compound's biological activity and for the rational design of any potential therapeutic agents or biochemical tools based on its structure. sci-hub.se

| Stereoisomer Type | Potential Biological Property | Rationale/Example |

|---|---|---|

| L-alpha-amino acid form | Likely substrate for protein synthesis or metabolic enzymes. | Most amino acids in biological systems are in the L-configuration. |

| D-alpha-amino acid form | Potential enzyme inhibitor or component of bacterial structures. | D-amino acids, like D-glutamate, are key components of bacterial peptidoglycan; their analogs can inhibit enzymes like MurD ligase. sci-hub.se |

| Isomers at the gamma-carbon (R vs. S) | Differential binding affinity and activity at a target enzyme. | The stereochemistry at substituted side-chain positions is often critical for specific enzyme-substrate interactions, as seen with 3-methyl glutamate. nih.gov |

Q & A

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC50/EC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Pre-specify outlier exclusion criteria .

Guidance for Data Contradiction and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.